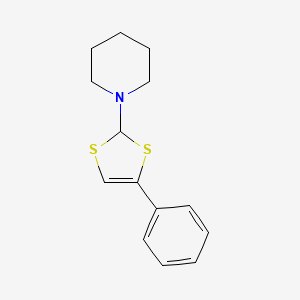

1-(4-Phenyl-1,3-dithiol-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24372-76-7 |

|---|---|

Molecular Formula |

C14H17NS2 |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

1-(4-phenyl-1,3-dithiol-2-yl)piperidine |

InChI |

InChI=1S/C14H17NS2/c1-3-7-12(8-4-1)13-11-16-14(17-13)15-9-5-2-6-10-15/h1,3-4,7-8,11,14H,2,5-6,9-10H2 |

InChI Key |

ADBWETCLQOHQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2SC=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 4 Phenyl 1,3 Dithiol 2 Yl Piperidine and Analogues

X-ray Crystallography for Precise Molecular Architecture Determination

Currently, there is no publicly available X-ray crystallographic data for the specific compound 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine. The determination of its precise molecular architecture, including bond lengths, bond angles, and crystal packing, awaits single-crystal X-ray diffraction studies.

However, X-ray crystallography has been instrumental in defining the three-dimensional structures of related piperidine (B6355638) and dithiolane derivatives. For instance, the crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione (B15389517) reveals a nearly planar molecule with specific short S⋯S interactions and C—H⋯S contacts that influence the crystal packing github.io. In another study, the piperidine ring of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one was found to adopt a chair conformation, with the phenyl rings oriented at specific dihedral angles to this central ring uvic.ca. Such studies on analogous compounds provide a foundational understanding of the likely conformational preferences and intermolecular interactions that could be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the analysis of this compound and its analogues using various NMR techniques.

Proton NMR (¹H NMR) Chemical Shift Analysis

While a specific ¹H NMR spectrum for this compound is not explicitly published, data for closely related analogues provide significant insight. For a series of N-propargylpiperidine derivatives, which share the piperidine and phenyl moieties, characteristic chemical shifts are observed libretexts.org. The protons of the piperidine ring typically appear as multiplets in the range of 1.4-2.6 ppm libretexts.org. The protons of the phenyl group are generally found further downfield, between 7.2 and 7.7 ppm, with their multiplicity depending on the substitution pattern libretexts.org.

For a representative analogue, 1-(1,3-diphenylprop-2-ynyl)piperidine, the following ¹H NMR signals were reported (400 MHz, CDCl₃): δ 7.66-7.64 (m, 2H), 7.55-7.52 (m, 2H), 7.40-7.28 (m, 6H), 4.82 (s, 1H), 2.59-2.57 (m, 4H), 1.65-1.57 (m, 4H), 1.47-1.44 (m, 2H) libretexts.org. This data highlights the expected regions for the phenyl and piperidine protons.

Table 1: Representative ¹H NMR Data for an Analogue

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.28 - 7.66 | Multiplet |

| Methine Proton | 4.82 | Singlet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For analogues of this compound, the carbon atoms of the phenyl ring typically resonate in the region of 123-139 ppm libretexts.org. The carbons of the piperidine ring are found further upfield, generally between 24 and 51 ppm libretexts.org.

The ¹³C NMR data for 1-(1,3-diphenylprop-2-ynyl)piperidine (100 MHz, CDCl₃) shows signals at: δ 138.5, 131.8, 128.5, 128.2, 128.0, 127.4, 123.3 (aromatic and acetylenic carbons), 87.8, 86.0 (acetylenic carbons), 62.3 (methine carbon), 50.6, 26.1, 24.4 (piperidine carbons) libretexts.org. The dithiolane ring carbons in the target compound would be expected to have distinct chemical shifts influenced by the two sulfur atoms.

Table 2: Representative ¹³C NMR Data for an Analogue

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 123.3 - 138.5 |

| Acetylenic Carbons | 86.0 - 87.8 |

| Methine Carbon | 62.3 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Advanced 2D NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system, such as those in the piperidine ring and the phenyl group youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon youtube.comsdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons youtube.comsdsu.edu.

While specific COSY, HSQC, and HMBC spectra for this compound are not available in the literature, the application of these techniques would be the standard and necessary approach for the complete structural elucidation and assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. To date, a published mass spectrum for this compound has not been found.

However, based on its structure, the molecular ion peak (M⁺) would be expected. The fragmentation pattern would likely involve characteristic losses. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway libretexts.org. In the case of the target molecule, this could involve cleavage of the bond between the dithiolane ring and the piperidine nitrogen, or fragmentation within the piperidine ring itself. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91). The dithiolane ring could also undergo characteristic fragmentation, potentially losing ethylene (B1197577) sulfide (B99878) or other sulfur-containing fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. A published IR spectrum for this compound is not currently available.

Based on its structure, the IR spectrum would be expected to show several characteristic absorption bands. These would include:

C-H stretching vibrations for the aromatic phenyl ring (typically above 3000 cm⁻¹) and the aliphatic piperidine and dithiolane rings (typically below 3000 cm⁻¹) rsc.org.

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations for the tertiary amine of the piperidine ring, usually found in the 1250-1020 cm⁻¹ range.

C-S stretching vibrations for the dithiolane ring, which are typically weak and appear in the 800-600 cm⁻¹ region.

The analysis of a synthesized sample using FTIR spectroscopy would be required to confirm these expected absorptions and provide a complete vibrational characterization of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Intramolecular Charge-Transfer Investigations

The electronic absorption characteristics of this compound and its analogues are of significant interest due to their "push-pull" electronic structure. This arrangement, featuring an electron-donating group (the piperidine moiety) connected to an electron-accepting system (the phenyl-substituted dithiole ring), gives rise to intramolecular charge-transfer (ICT) phenomena, which are readily studied using Ultraviolet-Visible (UV-Vis) spectroscopy.

The core structure of these molecules consists of a piperidine ring, which acts as an effective electron donor (D), linked through the C2 position of the 1,3-dithiole ring, which serves as part of a π-conjugated bridge, to a phenyl group at the C4 position. This D-π-A type architecture is known to result in characteristic low-energy absorption bands in the UV-Vis spectrum. These bands correspond to the transition from the ground state to an excited state with a significant degree of charge separation.

Research on analogous systems has shown that the attachment of electron-rich 1,3-dithiol-2-ylidene moieties to electron-accepting groups leads to the formation of highly conjugated compounds. These compounds typically exhibit a pronounced intramolecular charge transfer, which manifests as an intense absorption band in their visible spectra. researchgate.net The energy of this ICT band is sensitive to the electronic nature of both the donor and acceptor components, as well as the nature of the π-conjugated system connecting them.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from studies on closely related 1,3-dithiole-based push-pull systems. For instance, in systems where a 1,3-dithiole donor is linked to a nitrofluorene acceptor, a strong ICT absorption band is observed. The position and intensity of this band are influenced by the substituents on the dithiole ring, which modulate its electron-donating strength. researchgate.net

The phenomenon of solvatochromism, the change in the color of a substance with a change in the polarity of the solvent, is a key indicator of ICT. In push-pull molecules, the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift of the ICT absorption band. While some dithiole-based systems have shown only small solvatochromic shifts, this property is a powerful tool for investigating the nature of the electronic transitions. researchgate.net

The UV-Vis spectra of these compounds are generally expected to show multiple absorption bands. High-energy bands in the UV region can be attributed to localized π-π* transitions within the phenyl and dithiole rings. The lower-energy band, often extending into the visible region, is assigned to the ICT transition from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating piperidine and dithiole moieties, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant contribution from the phenyl-substituted part of the dithiole ring.

To illustrate the expected spectroscopic behavior, the following data tables present UV-Vis absorption data for analogous push-pull compounds containing either a 1,3-dithiole donor or a piperidine donor moiety.

Table 1: Illustrative UV-Vis Absorption Data for a 1,3-Dithiole-Nitrofluorene Push-Pull System

| Compound | Donor Moiety | Acceptor Moiety | Solvent | λmax (nm) |

| Analogue A | 1,3-Dithiole | Nitrofluorene | Dichloromethane | 550 |

This table is illustrative and based on data for analogous systems to demonstrate the expected absorption characteristics. researchgate.net

Table 2: Illustrative Solvatochromic Data for a Piperidine-Containing Push-Pull Dye

| Solvent | Polarity (ET(30)) | λmax (nm) |

| Toluene | 33.9 | 480 |

| Dichloromethane | 41.1 | 505 |

| Acetonitrile (B52724) | 46.0 | 520 |

This table is illustrative and based on general trends observed for piperidine-containing push-pull dyes to demonstrate the expected solvatochromic shifts.

Computational and Theoretical Studies on 1 4 Phenyl 1,3 Dithiol 2 Yl Piperidine Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a novel compound such as 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine, DFT calculations would be invaluable for understanding its fundamental chemical nature.

Elucidation of Reaction Mechanisms and Transition States

In the synthesis of this compound, DFT calculations could be employed to map out the potential energy surface of the reaction. This would involve identifying the structures of reactants, products, and any intermediates that may form. Crucially, the transition state structures—the highest energy points along the reaction coordinate—would be located and characterized. The geometry and energetic properties of these transition states are key to understanding the reaction's feasibility and kinetics. For instance, in a hypothetical synthesis from a phenyl-substituted dithiolium salt and piperidine (B6355638), DFT could model the nucleophilic attack and subsequent steps, providing a detailed, atomistic view of the bond-forming processes.

Energetic Profiling of Synthetic Pathways and Activation Barriers

Following the identification of stationary points on the potential energy surface, an energetic profile of the synthetic pathway can be constructed. This profile would depict the relative energies of all species involved in the reaction, including the activation barriers derived from the energy difference between reactants and transition states. Such a profile would allow for a comparison of different potential synthetic routes, identifying the most energetically favorable pathway. This information is highly valuable for synthetic chemists looking to optimize reaction conditions and improve yields.

Analysis of Electronic Structure and Molecular Orbitals

DFT calculations provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, which can reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, one might expect the HOMO to be localized on the electron-rich dithiol ring, while the LUMO could be distributed over the phenyl group.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains a piperidine ring and a rotatable phenyl group, MD simulations would be essential for exploring its conformational landscape. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, and the orientation of the phenyl and piperidine substituents on the dithiol ring can vary. MD simulations, by solving Newton's equations of motion for the atoms in the molecule, can sample these different conformations and determine their relative populations and the energy barriers between them. This provides a comprehensive understanding of the molecule's flexibility and the most stable three-dimensional structures it adopts under different conditions, such as in various solvents.

Molecular Docking Studies of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict its binding mode within the active site of a target protein. These studies can provide valuable information about the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. The results of docking studies can guide the rational design of more potent and selective analogs by suggesting modifications to the molecular structure that would enhance binding affinity.

In Silico Predictions of Chemical Behavior and Reactivity

In addition to the specific methods mentioned above, a variety of other in silico tools can be used to predict the chemical behavior and reactivity of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, could be developed to correlate structural features of this and related molecules with their biological activity. Various computational models can also predict physicochemical properties such as solubility, lipophilicity (logP), and pKa. Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial in the early stages of drug discovery to assess the druglikeness of a compound. These in silico predictions, while not a substitute for experimental validation, can significantly accelerate the research and development process by prioritizing compounds with the most promising profiles.

Theoretical Investigations of Spectroscopic Properties

The spectroscopic characteristics of this compound can be extensively explored through computational methods, providing deep insights into its electronic structure and vibrational modes. These theoretical approaches, primarily centered around Density Functional Theory (DFT), are instrumental in interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical investigations serve as a powerful complement to experimental findings, offering a molecular-level understanding that is often difficult to achieve through empirical measurements alone. By modeling the compound in a virtual environment, researchers can calculate various spectroscopic parameters, aiding in the structural elucidation and analysis of molecular properties.

Computational Methodologies

The foundation of these theoretical studies typically lies in DFT, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For the analysis of spectroscopic properties, specific functionals and basis sets are employed. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing the molecular geometry and performing subsequent calculations. nih.gov

To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed, confirming the absence of imaginary frequencies. nih.gov These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data. The assignments of vibrational modes are often aided by Potential Energy Distribution (PED) analysis. nih.gov

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used. scielo.org.zaresearchgate.net This approach calculates the nuclear magnetic shielding tensors, which are then converted into chemical shifts. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis), providing information about electronic transitions and the orbitals involved. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are crucial for the complete assignment of the experimental spectra of this compound. The GIAO method, often applied at the B3LYP/6-31G(d,p) level of theory, can predict the chemical shifts in the gas phase or in various solvents using models like the Polarizable Continuum Model (PCM). mdpi.com

The calculated chemical shifts are typically plotted against the experimental values to establish a correlation. A good linear correlation indicates a high level of accuracy in the theoretical model. Discrepancies between calculated and experimental shifts can often be attributed to intermolecular interactions in the solid state or solvent effects not fully captured by the theoretical model.

Below are hypothetical tables representing the kind of data generated in such a study, comparing experimental and calculated NMR chemical shifts for the core structural fragments of this compound.

Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm)

| Proton | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| H-2 (dithiol) | 6.10 | 6.05 |

| H-4 (dithiol) | 5.50 | 5.45 |

| Phenyl (ortho) | 7.40 | 7.35 |

| Phenyl (meta) | 7.30 | 7.25 |

| Phenyl (para) | 7.20 | 7.15 |

| Piperidine (α) | 2.80 | 2.75 |

| Piperidine (β, γ) | 1.60 | 1.55 |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm)

| Carbon | Experimental (ppm) | Calculated (ppm) |

|---|---|---|

| C-2 (dithiol) | 75.0 | 74.5 |

| C-4 (dithiol) | 130.0 | 129.5 |

| C-5 (dithiol) | 125.0 | 124.5 |

| Phenyl (ipso) | 140.0 | 139.5 |

| Phenyl (ortho) | 128.5 | 128.0 |

| Phenyl (meta) | 129.0 | 128.5 |

| Phenyl (para) | 127.0 | 126.5 |

| Piperidine (α) | 50.0 | 49.5 |

| Piperidine (β) | 26.0 | 25.5 |

| Piperidine (γ) | 24.0 | 23.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are employed to understand the electronic transitions observed in the UV-Vis spectrum of this compound. These calculations can predict the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths of the electronic transitions. nih.gov The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of these transitions (e.g., π→π* or n→π*). researchgate.net

The electronic properties, such as the HOMO-LUMO energy gap, are important parameters that can be correlated with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests a higher reactivity. nih.gov

Table 3: Hypothetical TD-DFT Calculated Electronic Transition Data

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 280 | 4.43 | 0.15 | HOMO → LUMO (π→π*) |

| S0 → S2 | 250 | 4.96 | 0.08 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 220 | 5.64 | 0.25 | HOMO → LUMO+1 (π→π*) |

The theoretical investigation of the spectroscopic properties of this compound, through methods like DFT, GIAO, and TD-DFT, provides a detailed understanding of its molecular and electronic structure. This computational approach is invaluable for confirming experimental data and for predicting the spectroscopic behavior of this and related compounds.

Design and Synthesis of Analogues and Derivatives of 1 4 Phenyl 1,3 Dithiol 2 Yl Piperidine

Structural Modification Strategies within the 1,3-Dithiol Moiety

The 1,3-dithiolane (B1216140) ring and its pendant phenyl group are critical components for molecular recognition and have been the subject of various synthetic modifications. nih.gov

Systematic Substitution Patterns on the Phenyl Ring of the Dithiol

The phenyl ring attached to the 1,3-dithiolane core offers a prime site for substitution to modulate the electronic and steric properties of the molecule. The introduction of various substituents at the ortho, meta, and para positions can significantly influence the compound's interaction with biological targets.

Research into related 4-phenylpiperidine (B165713) structures has demonstrated that substitutions on the phenyl ring can dramatically alter biological activity. For instance, studies on 4-(m-OH phenyl)piperidine analogues have shown that the placement of substituents affects receptor affinity and functional outcomes. nih.gov Similarly, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the replacement of a naphthalene (B1677914) group with a substituted benzene (B151609) ring significantly impacted their inhibitory effects on nucleoside transporters. polyu.edu.hkpolyu.edu.hk The addition of a methyl group to the meta position or an ethyl group to the para position of the benzene ring was found to be important for activity. polyu.edu.hk

These findings suggest that a systematic exploration of electron-donating and electron-withdrawing groups, as well as bulky and compact substituents on the phenyl ring of 1-(4-phenyl-1,3-dithiol-2-yl)piperidine, could lead to derivatives with enhanced or more specific activities. The synthesis of such analogues can be achieved by utilizing appropriately substituted benzaldehyde (B42025) precursors in the formation of the 1,3-dithiolane ring.

Table 1: Proposed Phenyl Ring Substitutions and Their Rationale

| Position | Substituent Type | Example Substituents | Rationale |

|---|---|---|---|

| para | Electron-donating | -OCH₃, -CH₃ | Enhance electron density, potentially improve binding affinity. |

| para | Electron-withdrawing | -Cl, -CF₃, -NO₂ | Alter electronic profile, potentially improve metabolic stability. |

| meta | Halogen | -F, -Cl | Can influence binding and metabolic pathways. polyu.edu.hk |

Modifications of the 1,3-Dithiol Ring Itself (e.g., heteroatom replacements, ring expansions/contractions)

Alterations to the 1,3-dithiolane ring itself represent a more fundamental modification strategy. This can involve replacing the sulfur atoms with other heteroatoms, or changing the size of the heterocyclic ring.

Heteroatom Replacements: The replacement of one or both sulfur atoms in the 1,3-dithiolane ring with other heteroatoms like oxygen or nitrogen would lead to 1,3-dioxolane (B20135) or 1,3-thiazolidine analogues, respectively. Such changes would significantly alter the ring's geometry, polarity, and hydrogen bonding capacity. The synthesis of 1,3-dithiolanes is commonly achieved by reacting a carbonyl compound with 1,2-ethanedithiol. organic-chemistry.org A similar approach using 1,2-ethanediol (B42446) or 2-aminoethanethiol would yield the corresponding oxolane or thiazolidine (B150603) derivatives.

Ring Expansions and Contractions: Expanding the 1,3-dithiolane to a six-membered 1,3-dithiane (B146892) ring is a common strategy. 1,3-Dithianes can be prepared from carbonyl compounds and 1,3-propanedithiol. organic-chemistry.org Conversely, while less common, strategies to form four-membered 1,2-dithietane (B8387359) rings exist. The reactivity of 1,3-dithiolanes, which can undergo ring fragmentation upon deprotonation, differs from the more stable 1,3-dithianes, which are readily metalated at the C2 position. acs.org These differences in chemical properties and ring conformation can have a profound impact on biological activity. For instance, the conversion of 1,2,3-dithiazoles into other heterocyclic systems often proceeds through ring-opening and re-closure mechanisms. nih.gov

The synthesis of 1,2-dithiolanes has also been reported from 1,3-bis-tert-butyl thioethers, offering another route to modified dithiolane structures. rsc.org

Variations on the Piperidine (B6355638) Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry and offers numerous opportunities for modification, including substitution on the nitrogen atom and on the carbon atoms of the ring itself. nih.gov

N-Substituted Piperidine Derivatives and Alkylation Strategies

The nitrogen atom of the piperidine ring is a key site for derivatization. N-alkylation is a common strategy to introduce a wide variety of substituents, which can influence the compound's basicity, lipophilicity, and ability to interact with biological targets.

Standard alkylation procedures often involve reacting the parent piperidine with an alkyl halide in the presence of a base. researchgate.net For example, a solution of piperidine in an anhydrous solvent like acetonitrile (B52724) can be treated with an alkyl bromide or iodide. researchgate.net The use of a base such as potassium carbonate in a solvent like DMF is another effective method. researchgate.net More complex substituents can be introduced using multi-step synthetic sequences. For instance, the synthesis of piperidine-based thiosemicarbazones has been achieved by first reacting piperidine with 4-fluorobenzaldehyde, followed by subsequent reaction with thiosemicarbazides. nih.gov

Table 2: Examples of N-Alkylation Strategies for Piperidine

| Reagent | Conditions | Resulting Substituent | Reference |

|---|---|---|---|

| Alkyl bromide/iodide | Acetonitrile, room temperature | Alkyl group | researchgate.net |

| Alkylating agent | K₂CO₃, dry DMF, room temp. | Alkyl group | researchgate.net |

| 4-Fluorobenzaldehyde | K₂CO₃, DMF, 90 °C | 4-Formylbenzyl group | nih.gov |

Ring-Substituted Piperidine Analogues and Stereochemical Considerations

Introducing substituents directly onto the carbon framework of the piperidine ring can create chiral centers and significantly impact the molecule's three-dimensional shape and stereochemistry. The synthesis of such analogues often requires stereoselective methods to control the relative and absolute configuration of the substituents. whiterose.ac.ukrsc.org

The synthesis of substituted piperidines can be achieved through various routes, including the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For example, the hydrogenation of substituted pyridines can yield cis-piperidines, which can then be epimerized to their trans-diastereoisomers. whiterose.ac.uk The regioselective alkylation at the 3-position of piperidine has also been reported. odu.edu

Stereochemistry is a critical factor in the biological activity of piperidine derivatives. Studies on enantiomers of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine have shown that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov The absolute configuration of the chiral centers can lead to significant differences in potency. nih.gov Similarly, for a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers generally showed stronger analgesic activity than their R-(-) counterparts. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers of ring-substituted analogues of this compound are crucial for understanding their SAR.

Table 3: Synthetic Approaches to Ring-Substituted Piperidines

| Method | Starting Material | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridines | Access to cis-piperidines, scalable. | whiterose.ac.uk |

| Diastereoselective Lithiation | Substituted Piperidines | Access to trans-piperidines. | whiterose.ac.uk |

| Regioselective Alkylation | Piperidine | Introduction of substituents at specific positions (e.g., C-3). | odu.edu |

Hybrid Compounds Integrating this compound with Other Heterocyclic Systems

Creating hybrid molecules by covalently linking the this compound scaffold to other heterocyclic systems is a strategy to combine the pharmacophoric features of different molecular classes. This can lead to compounds with novel or dual modes of action.

For example, research has shown the successful synthesis of hybrid molecules combining a dithioloquinolinethione fragment with other pharmacophores like dioxane or pyrrole. nih.gov Another approach involves linking the primary scaffold to other heterocyclic ligands such as piperazine, morpholine, or thiophene (B33073) via a linker. nih.gov The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives is another example of integrating a piperidine core with another heterocyclic system, in this case, an imidazole (B134444) ring. nih.govnih.gov Furthermore, the design of hybrid compounds by tethering a piperazine-nitroimidazole conjugate to a 1,2,3-triazole ring via click chemistry has been reported. nih.gov

Combination with Thiadiazole Moieties

The incorporation of a thiadiazole ring into the structure of this compound analogues represents a key area of synthetic exploration. The 1,3,4-thiadiazole (B1197879) nucleus is a well-known pharmacophore present in a wide array of medicinally important compounds. jocpr.commdpi.comnih.gov Synthetic strategies often involve the reaction of a piperidine-containing intermediate with a pre-formed thiadiazole ring or the construction of the thiadiazole ring onto a piperidine-bearing precursor.

A notable example is the synthesis of 1-benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine. researchgate.net This compound was prepared through the reaction of 2-chloro-5-phenyl-1,3,4-thiadiazole (B1266803) with 1-benzyl(piperidin-4-yl)ethylamine. researchgate.net This synthetic approach highlights a common method for coupling a piperidine side chain to a thiadiazole core.

General methods for the synthesis of 1,3,4-thiadiazole derivatives often start from thiosemicarbazide (B42300) or its derivatives. jocpr.comnih.gov For instance, cyclization of thiosemicarbazide with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield 2-amino-5-aryl-1,3,4-thiadiazoles. jocpr.commdpi.com These intermediates can then be further functionalized, for example, by introducing a piperidine moiety.

Another approach involves the reaction of benzoic acid with thiosemicarbazide to produce 5-phenyl-1,3,4-thiadiazol-2-amine, which can then be elaborated to include a piperidine substituent. jocpr.com The synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety has also been reported, showcasing the versatility of synthetic methods to create complex heterocyclic systems. nih.govresearchgate.net

Integration with Imidazole, Thiazole (B1198619), or Oxadiazole Rings

The synthesis of analogues of this compound has also been pursued by integrating other five-membered heterocyclic rings such as imidazole, thiazole, and oxadiazole. These heterocycles are known to be important structural motifs in medicinal chemistry.

Imidazole Derivatives: The synthesis of 4-phenyl-imidazole derivatives has been achieved through the reaction of α-bromo-ketones with formamide. Further modifications, such as N-1 alkylation of the imidazole ring, can be performed by deprotonation with sodium hydride followed by reaction with an appropriate alkyl halide.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. For instance, 1-(4-phenyl-1,3-thiazol-2-yl)piperidine (B2626620) can be synthesized, although specific synthetic details for this exact compound are not extensively documented in the provided context. However, the general synthesis of 2-aminothiazole (B372263) derivatives often involves the reaction of a thiourea (B124793) with an α-haloketone.

Oxadiazole Derivatives: Several methods exist for the synthesis of 1,3,4-oxadiazoles. A common route involves the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride. Alternatively, the reaction of an acid hydrazide with a carboxylic acid or its derivative can lead to the formation of the oxadiazole ring. For example, piperidine derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized, indicating the feasibility of combining these two heterocyclic systems.

Incorporation into Fused Heterocyclic Architectures

The development of analogues of this compound can also be achieved by incorporating the core structure into larger, fused heterocyclic systems. The synthesis of such compounds often involves multi-step sequences and can lead to molecules with complex three-dimensional shapes.

One example of a fused heterocyclic system containing a piperidine moiety is 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione. mdpi.com The synthesis of such molecules typically involves the construction of the fused ring system first, followed by the attachment of the substituted piperidine group, or vice-versa.

The synthesis of fused polyheterocyclic compounds can be achieved through various cycloaddition reactions. For instance, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can provide access to a diverse range of fused systems. While not directly involving the this compound core, these methods illustrate the potential for creating complex heterocyclic architectures that could incorporate this scaffold.

Structure-Reactivity and Structure-Stability Relationship Studies in Analogues

The study of structure-reactivity and structure-stability relationships in analogues of this compound is crucial for understanding their chemical behavior and for the rational design of new derivatives. These relationships are influenced by the electronic and steric properties of the substituents on both the phenyl and piperidine rings, as well as the nature of any additional heterocyclic moieties.

Structure-Reactivity: The reactivity of piperidine derivatives can be significantly influenced by the nature of the substituent on the piperidine nitrogen. nih.gov For example, the presence of an electron-withdrawing group on the nitrogen can decrease its nucleophilicity and basicity. The steric hindrance around the nitrogen atom also plays a critical role in its reactivity. In the context of the 1,3-dithiolane ring, its stability can be affected by the substituents on the dithiolane carbon, with bulky groups potentially influencing ring conformation and stability.

Structure-Stability: The stability of piperidine analogues can be influenced by the conformation of the piperidine ring. The introduction of bulky substituents or the fusion to other ring systems can lock the piperidine ring into specific conformations, which can in turn affect its stability and reactivity. nih.gov For instance, bridged piperidine analogues have been synthesized to explore the impact of conformational constraints on receptor binding. nih.gov The stability of the 1,3,4-thiadiazole ring is notable, as its high aromatic character imparts significant in vivo stability. mdpi.com This makes it an attractive moiety to incorporate into drug candidates.

Studies on 4-phenylpiperidine and 4-phenylpiperazine derivatives have shown that modifications to the phenyl and piperidine rings can lead to compounds with a range of functional activities. For example, the modification of a partial dopamine (B1211576) D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol, generated a series of novel functional D2 antagonists with fast-off kinetic properties. This highlights how subtle structural changes can lead to profound differences in the pharmacological profile of a compound. The concept of a "dopaminergic stabilizer" has been proposed for certain 4-phenylpiperidine derivatives, where the compound's effect is dependent on the local dopamine concentration.

Mechanistic Investigations of Chemical Reactivity and Intermolecular Interactions Involving 1 4 Phenyl 1,3 Dithiol 2 Yl Piperidine

Detailed Reaction Mechanisms in Synthetic Pathways and Transformations

A detailed mechanistic investigation into the synthesis of 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine would likely involve the reaction of a suitable 4-phenyl-1,3-dithiolium salt with piperidine (B6355638). The reaction would proceed via nucleophilic attack of the secondary amine of piperidine on the electrophilic C2 carbon of the dithiolium cation.

A plausible synthetic route could involve the reaction of a 2-alkylsulfanyl-4-phenyl-1,3-dithiolium salt with piperidine. In this scenario, the reaction mechanism would likely be a nucleophilic substitution at the C2 position of the dithiole ring. The piperidine nitrogen would act as the nucleophile, displacing the alkylsulfanyl group. The mechanism would involve the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (the alkanethiol) to yield the final product.

Further transformations of this compound could involve reactions at the phenyl ring, the dithiole ring, or the piperidine moiety. For instance, electrophilic aromatic substitution on the phenyl ring could occur, or oxidation of the sulfur atoms in the dithiole ring. The piperidine ring could undergo N-alkylation or other modifications. Elucidating the mechanisms of these transformations would require specific experimental studies.

Kinetic and Thermodynamic Studies of this compound Reactions

Currently, there is no published data on the kinetic and thermodynamic parameters for reactions involving this compound. To provide this information, experimental studies would be required.

Kinetic studies would involve measuring the rate of reaction for the synthesis or subsequent transformations of the compound under various conditions (e.g., temperature, concentration of reactants, solvent). This would allow for the determination of the rate law, rate constants, and activation energy, providing insights into the reaction mechanism and the factors that influence the reaction speed.

Thermodynamic studies would focus on determining the equilibrium constant for reversible reactions, as well as the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactions. This data would indicate the spontaneity and extent of the reaction and provide information on the relative stability of reactants and products.

Catalysis and Reaction Optimization in this compound Chemistry

There is no information available regarding the use of catalysts in the synthesis or reactions of this compound.

Reaction optimization would involve systematically varying reaction conditions to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Parameters that would typically be optimized include:

Catalyst: If a catalyst is employed, its nature and loading would be critical.

Solvent: The polarity and proticity of the solvent can significantly influence reaction rates and equilibria.

Temperature: Higher temperatures generally increase reaction rates but can also lead to undesired side reactions.

Concentration: The concentration of reactants can affect the reaction order and rate.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum conversion.

Without experimental data, any discussion on catalysis and optimization for this specific compound would be purely speculative.

Elucidation of Non-Covalent Interactions in Molecular Assemblies (excluding specific biological binding mechanisms)

A definitive analysis of non-covalent interactions requires a solved crystal structure, which is not available for this compound. However, based on its molecular structure, several types of non-covalent interactions could be anticipated in its molecular assemblies.

These interactions would play a crucial role in determining the packing of the molecules in the solid state and could influence its physical properties, such as melting point and solubility. The primary non-covalent interactions expected would be:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

π-π stacking: The phenyl ring could engage in π-π stacking interactions with neighboring phenyl rings.

C-H···π interactions: The C-H bonds of the piperidine and dithiole rings could interact with the π-system of the phenyl ring.

C-H···S interactions: Weak hydrogen bonds between C-H donors and the sulfur atoms of the dithiole ring could also be present.

Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the likely conformations and intermolecular interactions of this molecule. However, these would need to be validated by experimental data.

Future Directions in 1 4 Phenyl 1,3 Dithiol 2 Yl Piperidine Research

Exploration of Emerging Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine and its derivatives is poised for significant advancement through the adoption of innovative and environmentally conscious chemical strategies. Future research will likely pivot from traditional, often harsh, synthetic protocols towards more sustainable and efficient methods.

Green chemistry principles are expected to be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which have shown promise in promoting the synthesis of related heterocyclic compounds with high yields and reduced reaction times. rsc.org Microwave-assisted organic synthesis (MAOS) is another area ripe for exploration. This technique can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating methods. acs.orgnih.gov The application of MAOS to the synthesis of dithiolanes has been shown to be effective, particularly in solvent-free conditions, which further enhances the green credentials of the process. acs.org

Furthermore, the development of novel catalytic systems will be crucial. This could involve the use of solid-supported catalysts that can be easily recovered and reused, minimizing waste and cost. For instance, perchloric acid adsorbed on silica (B1680970) gel has been demonstrated as a highly efficient and reusable catalyst for 1,3-dithiolane (B1216140) formation. tandfonline.com The exploration of flow chemistry represents another promising frontier. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them ideal for the efficient production of piperidine (B6355638) derivatives. acs.org

A comparative analysis of potential green synthetic approaches is presented in Table 1.

Table 1: Prospective Green Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Relevant Findings for Related Structures |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, solvent-free options. | Effective for the synthesis of dioxolanes and dithiolanes under solvent-free conditions. acs.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, recyclable. | Promotes high-yield, one-pot synthesis of dithiocarbamate (B8719985) derivatives. rsc.org |

| Flow Chemistry | High scalability, improved safety, precise reaction control. | Enables rapid and highly diastereoselective synthesis of α-chiral piperidines. acs.org |

Advanced Computational Modeling, Machine Learning, and AI in Compound Design and Prediction

The integration of computational tools is set to revolutionize the design and predictive understanding of this compound derivatives. Advanced computational modeling, machine learning (ML), and artificial intelligence (AI) will enable researchers to navigate the vast chemical space and identify novel structures with desired properties more efficiently than ever before. nih.govfrontiersin.org

Computational modeling techniques, such as density functional theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of the molecule. These calculations can help in predicting reaction outcomes and designing more effective synthetic pathways. For instance, understanding the frontier molecular orbitals can guide the development of new chemical transformations.

Table 2: Applications of Computational and AI Methodologies

| Technique | Application in this compound Research | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data. | Enhanced understanding of chemical behavior and guidance for synthetic design. |

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) modeling for bioactivity prediction. | Prioritization of synthetic targets for drug discovery programs. nih.gov |

| Artificial Intelligence (AI) | De novo design of derivatives with optimized properties. | Generation of novel molecular structures with high potential for specific applications. frontiersin.org |

Discovery of Novel Chemical Transformations and Reactivity Patterns

Future investigations into the chemical behavior of this compound will likely uncover novel transformations and reactivity patterns, expanding its utility as a synthetic building block. The 1,3-dithiolane ring, in particular, is known for its versatile reactivity. wikipedia.org

One area of interest is the base-mediated fragmentation of the 1,3-dithiolane ring, which can lead to the formation of dithiocarboxylates. nih.gov Exploring the conditions under which this fragmentation occurs for this compound could open up new synthetic routes to a variety of sulfur-containing compounds. The selective deprotonation at different positions of the dithiolane ring can also lead to different products, and a careful study of the reaction conditions will be necessary to control this selectivity. nih.gov

Another avenue for exploration is the metal-catalyzed cross-coupling reactions involving the C-S bonds of the dithiolane moiety. While challenging, the activation of these bonds could enable the introduction of new functional groups at the 2-position of the dithiolane ring. tandfonline.com Furthermore, the reactivity of the piperidine and phenyl rings can be exploited to introduce additional diversity into the molecular scaffold. For example, electrophilic aromatic substitution on the phenyl ring or N-functionalization of the piperidine ring could be used to generate a library of derivatives with a wide range of properties.

Development of High-Throughput Synthesis and Characterization Techniques

To fully explore the chemical space around the this compound scaffold, the development and implementation of high-throughput synthesis and characterization techniques will be indispensable. These approaches allow for the rapid generation and analysis of large libraries of compounds, accelerating the discovery of molecules with desired properties. semanticscholar.orgchemrxiv.org

High-throughput experimentation (HTE) platforms, utilizing automated liquid handlers and parallel reactors, can be employed to systematically vary the substituents on the phenyl and piperidine rings, as well as to explore different reaction conditions for the synthesis of the core structure. chemrxiv.org This will enable the rapid identification of structure-activity relationships (SAR) and structure-property relationships (SPR).

For characterization, high-throughput techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for the rapid analysis of the synthesized compound libraries. The development of automated data analysis pipelines will be crucial for processing the large amounts of data generated by these methods. The photochemical thiol-ene reaction is an example of a reaction that has been successfully adapted for high-throughput synthesis of peptide macrocycles and could potentially be explored for the functionalization of the dithiolane moiety. researchgate.net

Applications in Advanced Materials Science (e.g., organic conductors, optoelectronics)

The unique combination of a π-rich phenyl group, a sulfur-containing dithiolane ring, and a flexible piperidine moiety makes this compound an intriguing candidate for applications in advanced materials science. Future research should focus on exploring its potential in areas such as organic conductors and optoelectronics. alfa-chemistry.comchemrxiv.org

The sulfur atoms in the 1,3-dithiolane ring can facilitate intermolecular interactions, which are crucial for charge transport in organic materials. researchgate.net By designing and synthesizing polymers or oligomers incorporating the this compound unit, it may be possible to create novel organic semiconductors. The electronic properties of these materials could be tuned by modifying the substituents on the phenyl ring.

In the field of optoelectronics, the dithiolane ring has been shown to be an effective anchor for attaching organic chromophores to the surface of semiconductor quantum dots. rsc.org This suggests that this compound could be used as a ligand to modify the surface of nanoparticles, leading to new hybrid materials with interesting photophysical properties. The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices based on this molecular scaffold is a promising long-term goal. alfa-chemistry.comnih.govmdpi.com

The potential of this compound and its derivatives in materials science is vast and warrants systematic investigation.

Q & A

Q. What are the standard synthetic routes for 1-(4-Phenyl-1,3-dithiol-2-yl)piperidine, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperidine derivatives are often synthesized via coupling reactions in anhydrous solvents like dichloromethane, with bases such as NaOH to deprotonate intermediates. Reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants (e.g., thiols to piperidine precursors) are critical for yield optimization. Post-synthesis purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | DCM, NaOH, 24h, RT | 65–75 |

| Purification | Silica gel, EtOAc/Hexane (1:3) | 90–95 |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the piperidine ring conformation and dithiol-phenyl substitution pattern. For example, H NMR signals between δ 2.5–3.5 ppm indicate piperidine protons, while aromatic protons appear at δ 7.0–7.8 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond angles. Piperidine derivatives often crystallize in monoclinic systems (e.g., space group P2/c) with C–S bond lengths of ~1.81 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 276.0821 for CHNS) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvation effects. For example, the dithiol group’s sulfur atoms show high nucleophilicity (Fukui f > 0.1), making them prone to oxidation or metal coordination .

Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability. Use positive controls (e.g., known NMDA antagonists for neurological studies).

- Data Normalization : Normalize binding affinity (IC) values to reference compounds. For example, discrepancies in IC values may arise from differences in cell membrane preparation or radioligand purity .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and contextualize variability .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (N or Ar) at –20°C in amber glass vials to prevent oxidation of the dithiol group.

- Safety Protocols : Use fume hoods for weighing; avoid contact with oxidizing agents (e.g., peroxides). Emergency measures include neutralization with 5% NaHCO for spills .

Methodological Considerations for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like –NO or –CF) and piperidine nitrogen (e.g., alkylation/acylation).

- Assay Selection : Use high-throughput screening (HTS) for receptor binding or enzyme inhibition. Pair with ADMETox profiling (e.g., microsomal stability assays) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure cell lines are authenticated (e.g., via STR profiling) and cultured under standardized conditions.

- Dose-Response Curves : Compare EC values across multiple passages. Contradictions may arise from genetic drift or differential expression of metabolic enzymes (e.g., CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.